3,5-Dichloro-4-nitrobenzodifluoride
Description
Properties
IUPAC Name |
1,3-dichloro-5-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(7(10)11)2-5(9)6(4)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYWKOXPQXDREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Reaction Pathways
Established Synthetic Routes to Dichlorodifluoronitrobenzene Derivatives
The construction of dichlorodifluoronitrobenzene frameworks typically involves a sequence of nitration and halogenation steps, where the order and conditions of these reactions are paramount to achieving the desired substitution pattern.
Nitration Reactions of Halogenated Benzene (B151609) Precursors
The introduction of a nitro group onto a pre-halogenated benzene ring is a common and effective strategy. The existing halogen substituents influence the regioselectivity of the nitration reaction.
The primary nitration of dichlorinated benzotrifluoride (B45747) analogues serves as a foundational step in the synthesis of more complex derivatives. For instance, the nitration of 2,4-dichlorobenzotrifluoride (B41404) is a key transformation. This reaction is typically carried out using a mixture of fuming sulfuric acid and nitric acid. The process involves the careful addition of the dichlorobenzotrifluoride raw material to the nitrating mixture at a controlled temperature, followed by a period of heating to drive the reaction to completion. chemicalbook.com The resulting mononitrated product, 2,4-dichloro-3-nitrobenzotrifluoride, is then separated from the spent acid. google.com
A clean preparation method has been developed that involves the separation of the primary nitration intermediate from the waste acid, which can then be concentrated and reused, contributing to a more circular and environmentally conscious process. google.com
Table 1: Primary Nitration of 2,4-Dichlorobenzotrifluoride
| Reactant | Reagents | Temperature | Reaction Time | Product | Yield |
| 2,4-Dichlorobenzotrifluoride | Fuming Sulfuric Acid, Nitric Acid | 40-120°C | 10-12 hours | 2,4-Dichloro-3-nitrobenzotrifluoride | Not specified |
Data sourced from patent CN103304420A google.comchemicalbook.com
To introduce a second nitro group, more forcing conditions or advanced nitrating systems are often necessary. A notable example is the dinitration of 2,4-dichloro-3-nitrobenzotrifluoride. An advanced method utilizes a mixture of ammonium (B1175870) nitrate (B79036) and 20% fuming sulfuric acid (oleum), often supplemented with the spent acid from the primary nitration step. google.com This mixture is heated with the mononitrated substrate to yield the dinitrated product, 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799). google.com The use of ammonium nitrate offers an alternative to nitric acid, with potential advantages in terms of raw material sourcing and reduced corrosion. google.com
Table 2: Secondary Nitration of 2,4-Dichloro-3-nitrobenzotrifluoride
| Reactant | Reagents | Temperature | Reaction Time | Product | Yield |
| 2,4-Dichloro-3-nitrobenzotrifluoride | Ammonium Nitrate, 20% Fuming Sulfuric Acid, Spent Acid | 100°C | 4 hours | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 80% |
Data sourced from patent CN103304420A google.com
Halogenation Reactions for Introducing Chlorine and Fluorine Substituents
The introduction of chlorine and fluorine atoms onto a nitroaromatic scaffold is another critical aspect of synthesizing the target compound and its derivatives.
The synthesis of compounds such as 3,5-dichloro-2,4-difluoronitrobenzene can be achieved through the direct chlorination of a difluoronitrobenzene precursor. In one documented method, 2,4-difluoronitrobenzene (B147775) is dissolved in concentrated sulfuric acid in the presence of iodine. google.com Chlorine gas is then passed through the solution at an elevated temperature for several hours. google.com This process results in the selective addition of two chlorine atoms to the benzene ring, yielding 3,5-dichloro-2,4-difluoronitrobenzene. google.com This method is advantageous as it avoids the formation of isomers and involves a relatively straightforward synthesis process under mild conditions. google.com
Table 3: Directed Chlorination of 2,4-Difluoronitrobenzene
| Reactant | Reagents | Temperature | Reaction Time | Product |
| 2,4-Difluoronitrobenzene | Chlorine, Iodine, 98% Concentrated Sulfuric Acid | 160°C | 8 hours | 3,5-Dichloro-2,4-difluoronitrobenzene |
Data sourced from patent CN101885721B google.com
The introduction of fluorine atoms often involves nucleophilic aromatic substitution (SNAr) reactions, where a leaving group, typically a chlorine atom, is displaced by a fluoride (B91410) ion. For the synthesis of 3,5-dichloro-4-fluoronitrobenzene, 3,4,5-trichloronitrobenzene (B33126) can be treated with potassium fluoride in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature. prepchem.com The reaction proceeds via the displacement of the chlorine atom at the 4-position by fluoride.
Another approach involves the reaction of 2,3,4,5-tetrachloro-nitrobenzene with alkali metal fluorides in dimethyl sulfoxide (B87167) (DMSO). google.com This method yields 3,5-dichloro-2,4-difluoro-nitrobenzene through the replacement of two chlorine atoms with fluorine. google.com The reaction conditions, including temperature and time, are crucial for achieving a good yield. google.com
Table 4: Fluorination of Polychlorinated Nitrobenzenes
| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product | Yield |
| 3,4,5-Trichloronitrobenzene | Potassium Fluoride | DMF | 140°C | 30 hours | 3,5-Dichloro-4-fluoronitrobenzene | Not specified |
| 2,3,4,5-Tetrachloro-nitrobenzene | Potassium Fluoride | DMSO | 110°C | 4 hours | 3,5-Dichloro-2,4-difluoro-nitrobenzene | 78% |
Data sourced from PrepChem and patent EP0270970B1 prepchem.comgoogle.com
Selective Replacement of Nitro Groups by Chlorine
A notable transformation in the synthesis of polychlorinated aromatic compounds is the replacement of a nitro group with a chlorine atom (denitration-chlorination). This method is particularly useful for accessing substitution patterns that are difficult to achieve through direct chlorination. For instance, chlorobenzotrifluoride compounds can be synthesized from nitrobenzotrifluoride precursors by treatment with chlorine gas. google.com A key example is the conversion of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) into products like 3,4,5-trichlorobenzotrifluoride. epo.orggoogleapis.com This reaction is typically performed at elevated temperatures, often in the range of 180 to 210°C, and requires a specific catalytic system to proceed efficiently. epo.orggoogleapis.com
The process involves passing molecular chlorine through the molten nitroaromatic substrate in the presence of the catalyst. epo.org The reaction's success hinges on the catalyst's ability to facilitate the displacement of the nitro group, which is otherwise a poor leaving group in nucleophilic aromatic substitution, and its replacement by a chlorine atom.
Multi-Step Convergent and Divergent Synthetic Approaches
The synthesis of intricately substituted aromatic rings like dichlorodifluoronitrobenzene or dinitrodichlorobenzotrifluoride often necessitates multi-step sequences. libretexts.org These strategies can be either divergent, where a common intermediate is used to create a library of related compounds, or convergent, where different fragments are prepared separately and then combined.
For example, a clean preparation method for 2,4-dichloro-3,5-dinitrobenzotrifluoride has been developed starting from 2,4-dichlorobenzotrifluoride. google.com This process involves a two-stage nitration:
Primary Nitration: The starting material undergoes a primary nitration to yield 2,4-dichloro-3-nitro-benzotrifluoride. google.com
Secondary Nitration: The intermediate is then subjected to a second nitration using a mixed acid system, often comprising ammonium nitrate and fuming sulfuric acid, to introduce the second nitro group and form the final product. google.com
Another multi-step approach is seen in the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene, which can be prepared via the chlorination of 2,4-difluoronitrobenzene. sigmaaldrich.com An alternative, more complex route starts from 1,2,3,4-tetrachlorobenzene, involving sequential nitration, fluorination, and reduction steps to build the desired substitution pattern.
Catalytic Systems in Advanced Organic Synthesis
Catalysis is fundamental to enhancing the efficiency, selectivity, and environmental profile of chemical transformations.
Metal Salt and Sulfur Compound Catalysis in Halogenation Reactions
The selective replacement of an aromatic nitro group by chlorine is effectively catalyzed by a combination of a metal salt and a sulfur compound. google.comepo.org
Metal Salts: Friedel-Crafts type catalysts are preferred, with ferric chloride (FeCl₃) and aluminium trichloride (B1173362) (AlCl₃) showing high activity. Other metal salts like stannic chloride (SnCl₄) and zinc chloride (ZnCl₂) can also be used, though they are generally less effective. epo.org
Sulfur Compounds: A range of divalent sulfur compounds can serve as co-catalysts. These include inorganic compounds like sulfur monochloride (S₂Cl₂) and organic sulfur compounds such as diphenyl disulfide and thiophenol. epo.orggoogleapis.com
Optimization of Reaction Parameters and Process Efficiency
Temperature and Reaction Time Profiles for Maximizing Yield and Purity
The synthesis of halogenated and nitrated aromatic compounds is often sensitive to reaction conditions, where temperature and reaction time are critical parameters that influence the distribution of products and the formation of impurities. Generally, higher temperatures can accelerate reaction rates but may also lead to undesirable side reactions, such as the formation of isomers or decomposition products, thereby reducing the purity of the target compound. Conversely, lower temperatures might favor selectivity towards the desired product but could result in incomplete reactions and lower yields if the reaction time is not sufficiently long.
Optimization of these parameters typically involves systematic studies where the reaction is conducted at various temperatures and for different durations. The resulting product mixture is then analyzed to determine the yield of the desired product and the level of impurities. This empirical data is essential for establishing the optimal conditions for a specific synthetic transformation.
Without access to specific studies on the synthesis of 3,5-Dichloro-4-nitrobenzodifluoride, it is not possible to provide a data table or a detailed discussion of its temperature and reaction time profiles for maximizing yield and purity.
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Aromatic Substitution (SNAr) Processes
Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of electron-poor aromatic compounds. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial and is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of the substituents on the aromatic ring. masterorganicchemistry.com Electron-withdrawing groups, such as the nitro group (-NO2), are potent activators for SNAr reactions, especially when positioned ortho or para to the leaving group. masterorganicchemistry.combyjus.com This is because they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization. masterorganicchemistry.comlibretexts.org
The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order I > Br > Cl > F, which is the inverse of their electronegativity. labster.com However, the strong activation provided by the para-nitro group in 3,5-dichloro-4-nitrobenzodifluoride makes the displacement of a fluoride (B91410) ion a feasible and often preferred pathway.
The adduction of a nucleophile to the aromatic ring in an SNAr reaction is governed by a combination of steric and electronic factors. labster.com
Electronic Factors:
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like the nitro group, is the primary electronic factor that activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com These groups delocalize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction. masterorganicchemistry.com
Nucleophilicity: The nature of the attacking nucleophile is also critical. Stronger nucleophiles will generally react faster. labster.com
Leaving Group Ability: The stability of the leaving group as an anion influences the second step of the SNAr mechanism. While fluoride is the most electronegative halogen, its small size and the strength of the C-F bond can sometimes make it a less favorable leaving group compared to other halogens. labster.com However, in highly activated systems, its departure is readily achieved.
Steric Factors:
Steric Hindrance: The size of the substituents flanking the site of attack can influence the rate of reaction. labster.com In this compound, the chlorine atoms are ortho to the nitro group and meta to the likely point of initial nucleophilic attack (the carbon bearing a fluorine atom). While they contribute electronically, their steric bulk is a factor to consider, although generally less impactful than the overwhelming electronic activation by the nitro group. Steric hindrance can sometimes influence the regioselectivity of the reaction, favoring attack at a less sterically crowded position. stackexchange.com
While the classical two-step addition-elimination mechanism for SNAr is widely accepted, more nuanced mechanistic pathways have been proposed and studied. researchgate.netacs.org In some instances, particularly with highly reactive systems, the reaction may proceed through a more concerted mechanism where the bond formation and bond breaking occur in a single step or through a very short-lived intermediate. acs.org
Recent research has also drawn analogies between SNAr reactions and other well-known organic reactions. For instance, the attack of a nucleophile on the electron-deficient aromatic ring can be conceptually compared to a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of nitrogen nucleophiles, this has been termed an "aza-Michael addition" analogy. This comparison helps in understanding the electronic demands of the reaction, where the electron-withdrawing group polarizes the aromatic system, making a specific carbon atom electrophilic and susceptible to nucleophilic attack, similar to the β-carbon in a Michael acceptor.
Furthermore, studies have shown that nucleophilic attack can initially occur at a hydrogen-bearing carbon atom to form a σH adduct, which is often a fast and reversible process. researchgate.net These adducts can then rearrange or dissociate, eventually leading to the substitution of the halogen. researchgate.net This highlights the complexity of the potential energy surface for these reactions and indicates that the reaction pathway may be more intricate than the simple, direct attack at the halogen-bearing carbon. researchgate.net
Reductive Transformations and Derivatization
The nitro group in this compound is a versatile functional handle that can be transformed into other functionalities, most notably an amino group, through reduction. This transformation opens up avenues for further derivatization and the synthesis of a wide range of compounds.
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com Catalytic hydrogenation is a common and efficient method for this purpose. google.comgoogle.com In the case of halogenated nitroaromatics like this compound, the challenge lies in selectively reducing the nitro group without causing hydrodehalogenation (the removal of halogen atoms). google.comgoogle.com
The choice of catalyst and reaction conditions is crucial for achieving high selectivity. niscpr.res.in Platinum-based catalysts, for instance, have been used for the hydrogenation of dichloronitrobenzenes. google.com Raney nickel is another common catalyst, often used in the presence of inhibitors to suppress the undesired dehalogenation side reaction. google.com
The selective reduction of this compound would yield 3,5-dichloro-2,4-difluoroaniline (B1223766). This resulting aniline (B41778) is a valuable intermediate, as the amino group can be further modified to introduce a wide variety of other functional groups.
Table 1: Conditions for Selective Nitro Group Reduction
| Catalyst | Solvent | Pressure | Temperature | Product | Notes |
|---|---|---|---|---|---|
| Raney-Ni | Alcoholic Solution | 0.5–1.5 MPa | 80–120 °C | 3,4-dichloroaniline | From 3,4-dichloronitrobenzene, with a dechlorination inhibitor. google.com |
| Platinum on Carbon | Not specified | Not specified | Not specified | 2,5-dichloroaniline | From 2,5-dichloronitrobenzene. google.com |
This table presents examples of conditions for the selective reduction of related halogenated nitroaromatics, illustrating the general approaches that would be applicable to this compound.
Functional group interconversions (FGIs) are a set of reactions that transform one functional group into another. solubilityofthings.comfiveable.meub.edu For halogenated nitroaromatic compounds, these transformations are key to creating diverse molecular architectures. solubilityofthings.com
Beyond the reduction of the nitro group, other FGIs are possible:
Nucleophilic Substitution of Halogens: As discussed in section 3.1, the fluorine and chlorine atoms can be displaced by various nucleophiles to introduce new functional groups.
Reactions of the Amino Group: Once the nitro group is reduced to an amine, it can undergo a plethora of reactions, such as diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Br, -I). The amine can also be acylated, alkylated, or used to form amides. solubilityofthings.comyoutube.com
Electrophilic Aromatic Substitution: While the parent compound is highly deactivated towards electrophilic aromatic substitution, the corresponding aniline (3,5-dichloro-2,4-difluoroaniline) would be activated, allowing for electrophilic substitution reactions, although the directing effects of the multiple substituents would need to be considered.
These interconversions allow for the strategic manipulation of the molecule to build more complex structures for various applications in materials science and medicinal chemistry.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,5-dichloro-2,4-difluoroaniline |
| 3,4-dichloroaniline |
| 3,4-dichloronitrobenzene |
| 2,5-dichloroaniline |
| 2,5-dichloronitrobenzene |
| 3-nitrophenol |
| 2-chloro-5-nitrophenol |
| 2-chloro-5-hydroxylaminophenol |
| 2-amino-5-chlorohydroquinone |
| aminohydroquinone |
| nitrosobenzene |
| nitrobenzene (B124822) |
| 1,3-dinitrobenzene |
| 3-nitroaniline |
| 3-chloroquinoline-2,4-diones |
| 3-cyanoquinoline-2,4-diones |
| 1-bromo-4,4-dimethyl-2-pentanone |
| bromoacetone |
| trans-2-chloro-4-t-butylcyclohexanone |
| 3-chloro-4,6-dinitroaniline |
| o-toluenesulfonic acid |
| p-toluenesulfonic acid |
| toluene |
| benzoic acid |
| chlorobenzene |
| bromobenzene |
| benzaldehyde |
| aniline |
| 3,6-dichloro-2-methoxybenzoic acid (dicamba) |
| 2-chloroaniline |
| 3-chloroaniline |
| 2,5-dichlorophenol |
| 2-monochlorophenol |
| 3-monochlorophenol |
| 3-(2-nitrophenyl)isoxazoles |
| 3-(nitrophenyl)-4,5-dihydroisoxazoles |
| 4-aminoquinolines |
Derivatization Chemistry for Functionalization and Analytical Purposes
Derivatization is a chemical modification process used to convert a compound into a new product with properties that are better suited for a specific analytical method or to facilitate further functionalization. For nitroaromatic compounds analogous to this compound, derivatization is a key strategy, particularly when direct analysis is challenging due to factors like low volatility or poor ionization efficiency. rsc.org This section explores the chemical strategies for modifying common functional groups found in such analogous structures and the application of specific reagents used for these transformations.
The functional groups on an aromatic ring dictate the available strategies for derivatization. For compounds analogous to this compound that bear aldehyde, hydroxyl, or amine groups, various chemical modifications can be employed.
Amine Group: The amine functional group, whether primary or secondary, is a common target for derivatization. cuni.cz A primary strategy involves converting the amine into a derivative that is highly fluorescent or possesses a strong chromophore, thereby enhancing detection sensitivity in chromatographic and spectroscopic methods. nih.govui.ac.id This is often achieved through nucleophilic substitution reactions where the amine attacks an electrophilic reagent. nih.govrsc.org
Another key strategy for functionalizing nitroaromatic compounds is the chemical reduction of the nitro group itself to form a primary aromatic amine. rsc.orgyoutube.com This transformation introduces a highly reactive and versatile amine group that can then undergo a wide range of further derivatization reactions. Common methods for this reduction include the use of a reducing agent like tin (Sn) in the presence of an acid catalyst, followed by neutralization to yield the amine. youtube.com Alternatively, trichlorosilane (B8805176) has been reported as a reagent for the reduction of nitro groups to amines. google.com
Hydroxyl Group: Phenolic and alcoholic hydroxyl groups are polar and can hinder analysis by gas chromatography (GC) due to their low volatility and tendency to adsorb onto the chromatographic column. phenomenex.comnih.gov The primary strategy for modifying hydroxyl groups is silylation, which involves replacing the active hydrogen of the -OH group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. phenomenex.comregistech.com This conversion to a silyl (B83357) ether significantly increases the volatility and thermal stability of the compound, making it amenable to GC analysis. registech.comnih.gov Silylation is a well-established technique for derivatizing hydroxylated nitroaromatic compounds, such as nitrophenols and nitrobenzyl alcohols. nih.gov
Aldehyde Group: Aldehydes contain a carbonyl group (C=O) which is susceptible to nucleophilic addition reactions. youtube.comyoutube.com This reactivity forms the basis for their derivatization. While not as commonly discussed in the context of nitroaromatic analysis as amines or hydroxyls, standard aldehyde derivatization techniques could be applied to analogous compounds. For instance, aldehydes can be converted into oximes or hydrazones to improve their chromatographic behavior. A key reaction is the nucleophilic addition to the carbonyl carbon, which can be attacked by various nucleophiles, leading to the formation of a new derivative. youtube.com In some cases, the aldehyde might be oxidized to a carboxylic acid or reduced to an alcohol to provide a functional group that is more readily derivatized by common reagents. youtube.com
The success of a derivatization strategy hinges on the selection of an appropriate reagent and the optimization of reaction conditions to ensure high yields and minimize side products. numberanalytics.com
Silylating Reagents: Silylation is a versatile and widely used derivatization method for a range of functional groups, including hydroxyls, amines, amides, and carboxylic acids. phenomenex.comresearchgate.net The goal is to replace an active hydrogen with a silyl group, thereby decreasing the analyte's polarity and increasing its volatility. phenomenex.comnih.gov
A variety of silylating reagents are available, each with different reactivities.
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is a powerful silyl donor often used for a wide range of compounds, including organic acids and hydroxylated molecules. nih.govresearch-solution.com
TMCS (Trimethylchlorosilane) is a weaker silyl donor but is frequently used as a catalyst (e.g., in a 1% mixture with BSTFA) to enhance the reactivity of the primary silylating agent, especially for sterically hindered groups. phenomenex.comnumberanalytics.com
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) and BSA (N,O-Bis(trimethylsilyl)acetamide) are other popular and potent silylating reagents. research-solution.com
Optimizing silylation reactions involves controlling several factors, including temperature, reaction time, solvent, and catalyst. numberanalytics.com Reactions are often heated (e.g., 60-70 °C) for a duration ranging from minutes to several hours to ensure completion. research-solution.comresearchgate.net Pyridine (B92270) is a common solvent as it can also act as a catalyst. numberanalytics.comresearch-solution.com
Table 1: Common Silylating Reagents and General Reaction Conditions
| Reagent | Target Functional Groups | Typical Reaction Conditions | Catalyst | Reference |
| BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | Heat at 60 °C for 20 minutes to 16 hours. | Often used with 1-10% TMCS for hindered groups. | research-solution.com |
| BSA | Carboxylic Acids, Alcohols, Amines | Heat at 60 °C for 5-10 minutes. | Can be used alone or with a catalyst. | research-solution.com |
| MSTFA | Alcohols, Phenols, Carboxylic Acids | Conditions similar to BSTFA/BSA. | Not specified | research-solution.com |
| TMCS | Used as a catalyst | Added in small percentages (1-10%) to other silylating reagents. | N/A | phenomenex.comnumberanalytics.com |
| HMDS | Carbohydrates, Alcohols | Used in a mixture with pyridine and trifluoroacetic acid, heated at 60 °C for 1 hour. | Trifluoroacetic acid | research-solution.com |
NBD-Cl (4-Chloro-7-nitrobenzofurazan): NBD-Cl is a highly effective derivatizing agent used to label primary and secondary amines for analysis by chromatography and spectroscopy. ui.ac.idresearchgate.net NBD-Cl itself is not fluorescent, but it reacts with amines via a nucleophilic aromatic substitution to produce intensely fluorescent and colored NBD-amine derivatives. nih.govbiotium.com This property allows for the highly sensitive detection of amines and amino acids. tandfonline.comdergipark.org.tr
The reaction conditions for NBD-Cl derivatization must be carefully optimized to achieve maximum yield and stability of the product. Key parameters include pH, temperature, reaction time, and solvent. The reaction is typically carried out in a basic medium, often using a borate (B1201080) buffer with a pH between 8 and 9.5, as the basic conditions facilitate the nucleophilic attack by the amine. researchgate.netdergipark.org.tr The reaction temperature and time can vary significantly depending on the specific amine being derivatized. researchgate.netdergipark.org.tr
Table 2: Optimized Reaction Conditions for NBD-Cl Derivatization of Amines
| Analyte Type | pH (Buffer) | Temperature (°C) | Time | Solvent/Medium | Reference |
| Amino Acids | 8.5 (Borate) | 70 | 60 min | 100 mM Borate Buffer | researchgate.net |
| Amino Acids | 9.5 (Borate) | 20 | 40 min | 30% Acetonitrile (B52724) in Borate Buffer | dergipark.org.tr |
| Insulin | 9.0 (Phosphate) | 50 | 2 hours | 0.1 M Phosphate Buffer | dergipark.org.tr |
| Finasteride | 11.0 | Not Specified | Not Specified | Alkaline Medium | researchgate.net |
| Thiamine | 10.5 (Buffered) | Not Specified | Not Specified | Buffered Medium | researchgate.net |
| L-ornithine | 7.0 | 80 | 35 min | Aqueous, followed by acidification | rsc.org |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Investigations)
Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like 3,5-Dichloro-4-nitrobenzodifluoride, DFT calculations would be instrumental in predicting its fundamental chemical nature. Studies on analogous compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018) and various nitroaromatics, have successfully employed DFT to elucidate their structures and properties. nih.govmdpi.com
Exploration of Electronic Structure, Charge Distribution, and Aromaticity
DFT calculations can map the electron density of a molecule, revealing its electronic structure and how charge is distributed across the atoms. In halogenated nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group (NO₂) and the halogen atoms significantly influences the electron distribution on the benzene (B151609) ring.
Electronic Structure: The presence of chlorine, fluorine, and a nitro group deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. The nitro group, in particular, exerts a powerful -I (inductive) and -R (resonance) effect.
Charge Distribution: DFT can compute atomic charges (e.g., Mulliken, NBO charges), which would quantify the electron deficiency on the carbon atoms of the aromatic ring and the high electron density on the oxygen atoms of the nitro group and the halogen substituents. This charge distribution is critical for understanding intermolecular interactions.
Aromaticity: The aromaticity of the benzene ring can be assessed using indices like the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). While the benzene core remains aromatic, the strong electron-withdrawing substituents can reduce its aromatic character, a phenomenon observed in related compounds like 4,6-dichloro-5-nitrobenzofuroxan, which exhibits a low aromaticity index. mdpi.comnih.gov
Prediction of Reactivity Profiles and Elucidation of Reaction Pathways (e.g., Nucleophilic Reactivity)
The electronic properties calculated by DFT are key to predicting a molecule's reactivity. For this compound, the significant electron deficiency of the aromatic ring would make it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Reactivity Profiles: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard DFT approach to predict reactivity. A low-lying LUMO, expected for this compound, indicates a high susceptibility to attack by nucleophiles. The locations of the LUMO lobes on the ring would pinpoint the most likely sites for nucleophilic attack.
Reaction Pathways: DFT can be used to model the entire energy profile of a reaction, including transition states and intermediates (e.g., Meisenheimer complexes in SNAr). This allows for the elucidation of reaction mechanisms and the prediction of reaction rates. Studies on similar activated systems, such as 4,5-difluoro-1,2-dinitrobenzene, show that halogens are excellent leaving groups in SNAr reactions. nih.gov The high electron-withdrawing power of the substituents activates the chlorine atoms for displacement by various nucleophiles. nih.gov
Analysis of Conformational Landscapes, Rotational Barriers, and Dihedral Angles
The three-dimensional structure of a molecule is fundamental to its function and interactions. DFT can be used to explore the conformational possibilities and the energy associated with them.
Conformational Landscapes: While the benzene ring itself is planar, the substituents can have rotational freedom. The most stable conformation (the global minimum on the potential energy surface) can be determined by optimizing the geometry.
Rotational Barriers: A key conformational feature in nitroaromatic compounds is the rotation of the nitro group relative to the plane of the benzene ring. The presence of adjacent bulky substituents, like chlorine atoms, can create steric hindrance that forces the nitro group to twist out of the plane. mdpi.com DFT calculations can quantify the energy barrier for this rotation.
Dihedral Angles: The precise geometry is defined by bond lengths, bond angles, and dihedral (torsional) angles. In related polychlorinated biphenyls (PCBs), the dihedral angle between the aromatic rings is a critical determinant of their biological activity. nih.gov For this compound, the dihedral angle between the plane of the nitro group and the benzene ring would be a crucial structural parameter influencing its electronic properties and reactivity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Halogenated Aromatics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. spu.edu.sy These models are essential in medicinal chemistry and toxicology for predicting the properties of new molecules. For halogenated aromatics, QSAR studies have been widely used to understand their behavior. nih.govnih.gov
Correlation of Physiochemical Parameters with Reactivity and Interaction Profiles
QSAR models are built using "descriptors," which are numerical representations of molecular properties. These can include physicochemical parameters, electronic properties, and steric factors. spu.edu.sy
Physicochemical Parameters: Descriptors such as logP (a measure of lipophilicity), molar refractivity (a measure of polarizability), and dipole moment are commonly used. nih.gov
Reactivity Correlation: In studies of nitroaromatic compounds, parameters describing electronic reactivity are often crucial. nih.gov For instance, the energy of the LUMO (ELUMO) and the charges on the nitro group atoms have been shown to correlate with the toxicity of dinitroaromatic compounds. nih.gov For a series of related halogenated nitroaromatics, these descriptors could be used to build a QSAR model predicting their reactivity in SNAr reactions.
Below is an example of a data table that would be used in a QSAR study for a series of hypothetical related compounds.
| Compound | logP | ELUMO (eV) | Reactivity (log k) |
| Analog 1 | 2.5 | -3.1 | 1.2 |
| Analog 2 | 2.8 | -3.3 | 1.5 |
| Analog 3 | 2.2 | -2.9 | 0.9 |
| Analog 4 | 3.1 | -3.5 | 1.9 |
Role of Lipophilicity and Electronegativity in Modulating Chemical Behavior
Lipophilicity and electronegativity are two fundamental properties that significantly influence the behavior of halogenated aromatic compounds.
Lipophilicity: Often quantified by the octanol-water partition coefficient (logP or LogKow), lipophilicity measures a compound's affinity for fatty or non-polar environments versus aqueous ones. spu.edu.synih.gov In many QSAR models, increased lipophilicity correlates with increased ability to cross biological membranes, which can enhance biological activity or toxicity. nih.govnih.gov However, this relationship is often parabolic, meaning there is an optimal lipophilicity beyond which activity decreases. spu.edu.sy
Electronegativity: The high electronegativity of halogen and nitro groups is a defining feature of this class of compounds. This property is responsible for the inductive electron withdrawal that activates the aromatic ring to nucleophilic attack. In QSAR studies, electronic descriptors derived from electronegativity (such as atomic charges or the Hammett constant) are critical for modeling reactivity. spu.edu.sy For instance, the enhanced toxicity of certain nitroaromatic compounds is linked to their electronic reactivity, which is increased by electron-withdrawing substituents like halogens. nih.gov
This relationship is summarized in the table below.
| Physicochemical Property | Influence on Chemical Behavior | QSAR Descriptor Example |
| Lipophilicity | Affects solubility, membrane permeability, and binding to hydrophobic pockets in proteins. | logP, logKow |
| Electronegativity | Governs inductive effects, bond polarity, and susceptibility to nucleophilic attack. | Hammett constant (σ), Atomic Charges (q), ELUMO |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating complex mixtures and assessing the purity of synthesized compounds. For halogenated nitroaromatics like 3,5-Dichloro-4-nitrobenzodifluoride, both gas and high-performance liquid chromatography are central to the analytical workflow.
Gas Chromatography (GC) for Reaction Monitoring and Quantitative Product Analysis
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. libretexts.org For this compound, GC is well-suited for monitoring the progress of its synthesis and for the quantitative analysis of the final product. The technique is routinely used for the detection of nitroaromatic compounds, often in complex environmental or synthetic mixtures. mdpi.comtrajanscimed.comnih.gov
Reaction monitoring can be performed by taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the sample by GC. This allows chemists to track the consumption of reactants and the formation of the desired product and any byproducts. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration to determine the precise amount of the target compound in a sample. Modern GC systems, often coupled with mass spectrometry, provide high-throughput and sensitive detection for nonpolar nitrated aromatic compounds. bohrium.comnih.govexlibrisgroup.com
Below is a table outlining typical GC conditions used for the analysis of related nitroaromatic compounds, which would serve as a starting point for method development for this compound.
Table 1: Representative Gas Chromatography (GC) Parameters for Nitroaromatic Compound Analysis
| Parameter | Typical Setting | Purpose | Source |
|---|---|---|---|
| Column | TraceGold TG-5MS (15 m x 0.25 mm x 0.25 µm) or similar mid-polarity column | Provides separation of analytes based on boiling point and polarity. | mdpi.com |
| Injector | Split/Splitless or Programmable Temperature Vaporization (PTV) | Introduces the sample onto the column; splitless and PTV modes are ideal for trace analysis. | mdpi.comnih.gov |
| Injector Temp. | 270 °C | Ensures rapid vaporization of the sample. | nih.gov |
| Oven Program | Initial hold at 84°C, ramp 8°C/min to 200°C, then ramp 10°C/min to 300°C, hold for 15 min | A temperature gradient is used to separate compounds with a wide range of boiling points. | nih.gov |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural information for identification, while ECD is highly sensitive to halogenated and nitro-containing compounds. | nih.govexlibrisgroup.com |
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, particularly for compounds that are non-volatile or thermally labile. nih.gov Given that many nitroaromatic compounds fall into this category, HPLC is a preferred method for their analysis. nih.govresearchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a nonpolar stationary phase (like C18 or Phenyl) is used with a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). epa.gov Analogs with different halogen substitutions can be separated, as the type and position of the halogen affect the molecule's interaction with the stationary phase. chromforum.org Advanced detection systems, such as Diode Array Detectors (DAD) or Mass Spectrometers (MS), are coupled with HPLC to provide both quantitative data and structural confirmation. researchgate.net EPA Method 8330, for instance, outlines HPLC conditions for analyzing nitroaromatic explosive residues, demonstrating the robustness of the technique for this class of compounds. epa.govwaters.com
The following table summarizes typical HPLC conditions applicable to the analysis of halogenated nitroaromatics.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Typical Setting | Purpose | Source |
|---|---|---|---|
| Column | Reversed-Phase C18 or CN (e.g., 25 cm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. CN columns offer alternative selectivity. | epa.gov |
| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water | The solvent composition is optimized to achieve good separation of the target analyte from impurities. | waters.comresearchgate.net |
| Flow Rate | 0.2 - 2.0 mL/min | Controls the speed of the separation and influences peak resolution. | researchgate.netresearchgate.net |
| Detection | UV-Vis (e.g., 254 nm) or Tandem Mass Spectrometry (MS/MS) | UV detection is a standard method for aromatic compounds. MS/MS provides superior sensitivity and specificity. | researchgate.netwaters.com |
| Column Temp. | 30 - 40 °C | Temperature can be adjusted to optimize separation efficiency and peak shape. | waters.comresearchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the molecular structure of newly synthesized compounds and for confirming their identity.
Mass Spectrometry (MS), Including Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the molecular weight and, through fragmentation analysis, valuable structural information. For organic compounds containing nitrogen, the Nitrogen Rule is a useful guideline: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. youtube.com
When coupled with chromatographic separation (GC-MS or LC-MS/MS), MS becomes a highly specific and sensitive technique for identifying and quantifying compounds in complex mixtures. bohrium.comnih.govexlibrisgroup.com In Electron Ionization (EI) mode, commonly used in GC-MS, nitroaromatic compounds exhibit characteristic fragmentation patterns. nih.govresearchgate.net The molecular ion peak is often observed, and key fragments typically arise from the loss of the nitro group (-NO2), as well as other substituents. researchgate.netyoutube.com Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and can be used to confidently determine the molecular weight. nih.gov
Tandem mass spectrometry (MS/MS) significantly enhances selectivity, making it ideal for trace analysis. mdpi.com In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), allows for the detection of analytes at very low concentrations, even in a complex matrix, with high confidence. mdpi.comresearchgate.net
Table 3: Predicted Mass Spectral Fragmentation for this compound
| Ion | Predicted m/z | Description | Source |
|---|---|---|---|
| [M] | 241/243/245 | Molecular ion cluster (due to two chlorine isotopes) | nih.gov |
| [M - NO2] | 195/197/199 | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. | researchgate.net |
| [M - Cl] | 206/208 | Loss of a chlorine atom. | nih.gov |
| [M - F] | 222/224/226 | Loss of a fluorine atom. | nih.gov |
X-ray Crystallography for Investigating Polymorphism and Precise Molecular Structures of Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not publicly available, analysis of its analogues provides significant insight.
For example, studies on p-chloronitrobenzene reveal detailed information about its molecular geometry and crystal packing. researchgate.net Such studies can also identify and characterize polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, such as melting point and solubility. By analyzing analogues of this compound, researchers can understand how the interplay of the dichloro, nitro, and difluorobenzyl moieties influences the crystal lattice and intermolecular interactions. researchgate.net This information is crucial for understanding the solid-state properties of the compound.
Pre- and Post-Column Derivatization Strategies for Enhanced Detection in Complex Matrices
Derivatization is a chemical modification of an analyte to enhance its analytical properties. libretexts.orgwelch-us.com This strategy is employed when a compound has poor chromatographic behavior or is difficult to detect at the required sensitivity levels. libretexts.orgthermofisher.com Both pre- and post-column derivatization techniques are widely used in HPLC. actascientific.comactascientific.com
Pre-column derivatization involves reacting the analyte with a labeling reagent before it is injected into the HPLC system. welch-us.comcreative-proteomics.com This is often done to attach a chromophore or fluorophore to the molecule, thereby increasing its response to UV or fluorescence detectors. thermofisher.com For example, if this compound were to be analyzed in a complex biological matrix, derivatization could be used to improve its retention on a reversed-phase column or to make it detectable by fluorescence, which is more selective and sensitive than UV absorption. libretexts.org Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose. thermofisher.comcreative-proteomics.com Another pre-column strategy involves the reduction of nitroaromatic compounds to their corresponding aromatic amines, which can then be derivatized for enhanced detection. nih.govresearchgate.net
Post-column derivatization (PCD) occurs after the analyte has been separated on the HPLC column but before it reaches the detector. welch-us.compickeringlabs.com This approach is advantageous because it avoids the potential for multiple derivative products and does not alter the chromatography of the original analyte. actascientific.com A common PCD strategy for nitroaromatic compounds is their on-line reduction to highly fluorescent primary amines. researchgate.net The column effluent is mixed with a reducing agent in a reactor, and the resulting fluorescent product is then measured by a fluorescence detector. This significantly increases both sensitivity and selectivity. pickeringlabs.comresearchgate.net Modern reaction flow HPLC columns can improve the efficiency of PCD by minimizing the dead volume associated with reaction coils, leading to sharper peaks and better sensitivity. nih.govnih.govyoutube.comresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science Academic Relevance
Role as Chemical Intermediates for Agrochemical and Pesticidal Compound Synthesis
3,5-Dichloro-2,4-difluoronitrobenzene serves as a crucial intermediate in the synthesis of potent agrochemicals, most notably in the production of benzoylurea insecticides. A prime example is its role in the synthesis of Teflubenzuron, an insect growth regulator. nih.gov The synthetic pathway to Teflubenzuron hinges on the transformation of 3,5-dichloro-2,4-difluoronitrobenzene into its corresponding aniline (B41778) derivative. google.com
Chlorination: The synthesis begins with the chlorination of 2,4-difluoronitrobenzene (B147775) to produce 3,5-dichloro-2,4-difluoronitrobenzene. google.com
Reduction: The nitro group of 3,5-dichloro-2,4-difluoronitrobenzene is then reduced to an amine, yielding 3,5-dichloro-2,4-difluoroaniline (B1223766). google.comgoogle.com This step is critical as the resulting aniline is the immediate precursor for the final coupling reaction.
Coupling: Finally, 3,5-dichloro-2,4-difluoroaniline is reacted with 2,6-difluorobenzoyl isocyanate to form the active insecticidal compound, Teflubenzuron. google.com
This synthetic route is advantageous due to its efficiency and the high purity of the resulting product. google.comgoogle.com The specific arrangement of chloro and fluoro substituents on the phenyl ring is essential for the biological activity of the final pesticide. The environmental transformation of Teflubenzuron can lead back to 3,5-dichloro-2,4-difluoroaniline, highlighting the compound's significance in both the synthesis and environmental fate of the pesticide. nih.gov
| Step | Reactants | Product | Key Conditions | Reference |
|---|---|---|---|---|
| 1 | 2,4-difluoronitrobenzene, Chlorine | 3,5-dichloro-2,4-difluoronitrobenzene | Polar solvent (e.g., DMSO, DMF), 120-140°C | google.com |
| 2 | 3,5-dichloro-2,4-difluoronitrobenzene, Hydrogen | 3,5-dichloro-2,4-difluoroaniline | Catalyst (e.g., Raney Nickel, Pd/C), Pressure (1.0-2.5 MPa) | google.comgoogle.com |
| 3 | 3,5-dichloro-2,4-difluoroaniline, 2,6-difluorobenzoyl isocyanate | Teflubenzuron | Solvent (e.g., Toluene), Reflux | google.com |
Building Blocks for the Development of Novel Pharmaceutical Precursors
The structural motifs present in 3,5-dichloro-2,4-difluoronitrobenzene make it a valuable building block for the synthesis of novel pharmaceutical precursors. Halogenated nitroaromatics are versatile intermediates in medicinal chemistry, often used to introduce specific functionalities that can enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. researchgate.netmdpi.com
The key transformations that underscore its utility include:
Reduction to Aniline: As seen in agrochemical synthesis, the reduction of the nitro group to an amine is a fundamental step. The resulting 3,5-dichloro-2,4-difluoroaniline is a versatile precursor. proquest.comchemimpex.com This aniline derivative can undergo a wide array of reactions, such as amide bond formation, diazotization, and N-alkylation, to construct more complex molecular architectures.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles to further functionalize the molecule.
The presence of both chlorine and fluorine atoms offers distinct advantages. Fluorine substitution is a common strategy in drug design to modulate properties like lipophilicity and binding affinity. The dichloro-difluoro substitution pattern provides a unique electronic and steric profile that can be exploited in the design of new therapeutic agents. chemimpex.com
Utility in the Production of Fine Chemical Intermediates
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, serving as building blocks for products in pharmaceuticals, agrochemicals, and other high-value sectors. mdpi.com 3,5-Dichloro-2,4-difluoronitrobenzene and its derivatives are quintessential examples of such fine chemical intermediates.
Its value stems from its status as a highly functionalized, yet relatively simple, molecule that can be transformed into a variety of more complex downstream products. For instance, the synthesis of 2,6-Difluoroaniline, another important industrial intermediate, can be achieved from a related compound, 3,5-Dichloro-2,6-difluoronitrobenzene, through a reduction process that also removes the chlorine atoms. proquest.com This demonstrates how polychlorinated and fluorinated nitrobenzenes serve as platforms for accessing a range of halogenated anilines, which are themselves valuable fine chemicals. The production of 3,5-dichloro-2,4-difluoroaniline from its nitro precursor is a key process that supplies this essential building block for further synthesis. google.com
Application in the Synthesis of Specialized Dyes and Functional Materials
The chemical properties of 3,5-dichloro-2,4-difluoronitrobenzene also make it a precursor for the synthesis of specialized dyes and functional materials.
Specialized Dyes: Azo dyes, which constitute the largest class of synthetic colorants, are synthesized through a two-step process involving diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.govresearchgate.net The derivative, 3,5-dichloro-2,4-difluoroaniline, can be readily converted into a diazonium salt. youtube.com This reactive diazonium salt can then be coupled with various aromatic compounds, such as phenols or other anilines, to produce a wide range of azo dyes. ijirset.com The specific halogen substitution pattern on the aniline ring would influence the electronic properties of the resulting dye, thereby affecting its color, lightfastness, and other performance characteristics.
Functional Materials: Nitroaromatic compounds are recognized as versatile intermediates for the synthesis of functional materials. researchgate.net The functional groups on 3,5-dichloro-2,4-difluoronitrobenzene allow it to be incorporated into larger, more complex systems like polymers or macrocycles. For example, functionalized triazine derivatives are used to create materials for electroluminescent devices and optical sensors. rsc.org Similarly, nitrobenzene (B124822) derivatives can be starting points for materials with applications in electronics, such as organic semiconductors. vapourtec.com The unique electronic properties conferred by the nitro and halo groups make this compound an attractive candidate for designing novel materials with tailored optical or electronic functionalities.
Q & A
Basic: What are the key considerations for designing a synthesis protocol for 3,5-Dichloro-4-nitrobenzodluoride?
Answer:
Synthesis protocols should prioritize regioselective nitration and halogenation steps. For structurally similar compounds like 3,5-Dichloro-4-fluorobenzonitrile, optimized conditions involve:
- Stepwise halogenation : Sequential chlorination and fluorination to avoid side reactions (e.g., using Cl2/FeCl3 followed by KF/phase-transfer catalysts) .
- Nitration : Controlled nitration at the para position using HNO3/H2SO4 under low temperatures (0–5°C) to prevent over-nitration .
- Yield optimization : Use of inert atmospheres (N2/Ar) and monitoring via TLC/HPLC to track intermediates .
Basic: Which analytical techniques are critical for characterizing 3,5-Dichloro-4-nitrobenzodifluoride?
Answer:
- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures, especially for halogenated aromatics .
- NMR spectroscopy : <sup>19</sup>F NMR (δ ~ -110 ppm for CF3 groups) and <sup>13</sup>C NMR to confirm substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) with EI/CI ionization to verify molecular weight and fragmentation patterns (e.g., m/z 243.93 for [M]<sup>+</sup>) .
Advanced: How can computational methods predict reactivity trends in this compound?
Answer:
- DFT calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) reactivity. Nitro and chloro groups act as meta-directors, while fluorine influences ring electron density .
- Reaxys/PubChem databases : Cross-reference experimental data (e.g., reaction enthalpies, activation barriers) for nitroarene derivatives to validate computational predictions .
- Contradiction resolution : If experimental results conflict with simulations (e.g., unexpected para-substitution), re-evaluate solvent effects or transition-state geometries .
Advanced: How should researchers address discrepancies in crystallographic data for halogenated nitroaromatics?
Answer:
- Data validation : Use the Rint factor (<5%) and check for twinning using PLATON . For example, SHELXD can resolve ambiguities in heavy-atom positions (Cl/F) .
- Temperature effects : Low-temperature (100 K) XRD reduces thermal motion artifacts, critical for distinguishing Cl/F atoms with similar electron densities .
- Multi-method cross-check : Pair XRD with neutron diffraction or solid-state NMR to resolve positional uncertainties .
Basic: What are common side reactions during the synthesis of this compound?
Answer:
- Over-nitration : Mitigate by using diluted HNO3 and short reaction times (<2 hours) .
- Dehalogenation : Occurs under strong reducing conditions; avoid NaBH4/LiAlH4 unless targeting amine derivatives .
- Hydrolysis of nitro groups : Use anhydrous solvents (e.g., DCM, THF) to prevent water-mediated degradation .
Advanced: What strategies optimize regioselectivity in derivatizing this compound?
Answer:
- Protecting groups : Temporarily block the nitro group with Boc or Ac to direct substitution to chloro/fluoro positions .
- Metal catalysis : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at deactivated positions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at electron-deficient sites .
Basic: How to assess the environmental and safety risks of this compound?
Answer:
- ECHA guidelines : Evaluate persistence, bioaccumulation, and toxicity (PBT) using QSAR models .
- Waste handling : Nitroaromatics require neutralization (e.g., Fe<sup>0</sup>/HCl reduction) before disposal .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .
Advanced: How can isotopic labeling (e.g., <sup>18</sup>F) aid in tracking reaction pathways?
Answer:
- Radiotracer synthesis : Incorporate <sup>18</sup>F via nucleophilic aromatic substitution (e.g., K<sup>18</sup>F/Kryptofix<sup>®</sup> 222) to study kinetic isotope effects .
- Mechanistic insights : Compare <sup>19</sup>F and <sup>18</sup>F NMR shifts to identify rate-determining steps in fluorination .
- PET imaging applications : Track in vivo stability of labeled derivatives for biomedical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
